molecular formula C13H15NO4 B1378767 Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate CAS No. 1461706-59-1

Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B1378767
CAS No.: 1461706-59-1
M. Wt: 249.26 g/mol
InChI Key: JTRONHHYSBFOHW-UHFFFAOYSA-N
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Description

Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a benzyloxy group, a pyrrolidine ring, and a carboxylic acid methyl ester

Preparation Methods

The synthesis of Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can engage in pi-stacking interactions .

Comparison with Similar Compounds

Similar compounds to Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate include:

    1-(Benzyloxy)-2-pyrrolidinone: Lacks the carboxylic acid methyl ester group.

    5-Oxopyrrolidine-3-carboxylic acid methyl ester: Lacks the benzyloxy group.

    1-(Methoxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester: Has a methoxy group instead of a benzyloxy group.

Properties

IUPAC Name

methyl 5-oxo-1-phenylmethoxypyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-7-12(15)14(8-11)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRONHHYSBFOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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